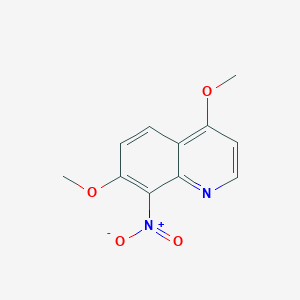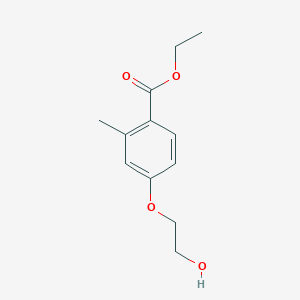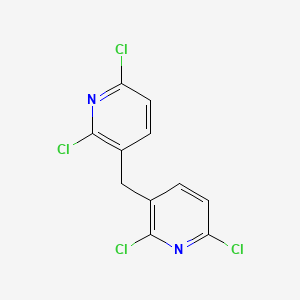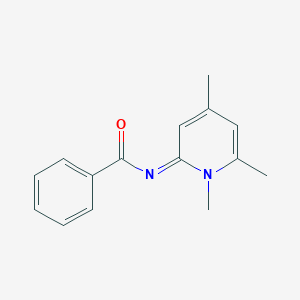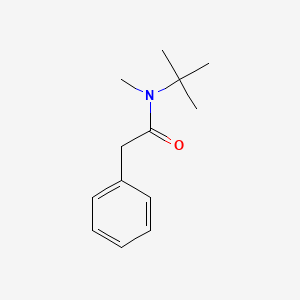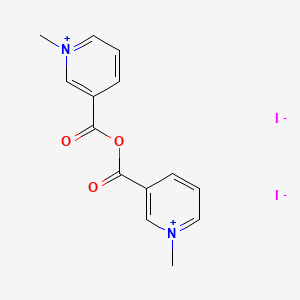
3,3'-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of two 1-methylpyridinium units linked by an oxydicarbonyl group and counterbalanced by two iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide typically involves the reaction of 1-methylpyridinium with oxalyl chloride, followed by the addition of iodide ions. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The iodide ions can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like chloride, bromide, and acetate can replace the iodide ions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions result in the formation of new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is utilized in the development of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methylpyridinium chloride
- 1-Methylpyridinium bromide
- 3-Hydroxy-1-methylpyridin-1-ium bromide
Uniqueness
3,3’-(Oxydicarbonyl)bis(1-methylpyridin-1-ium) diiodide is unique due to its bis-quaternary structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts
Propriétés
Numéro CAS |
112520-97-5 |
|---|---|
Formule moléculaire |
C14H14I2N2O3 |
Poids moléculaire |
512.08 g/mol |
Nom IUPAC |
(1-methylpyridin-1-ium-3-carbonyl) 1-methylpyridin-1-ium-3-carboxylate;diiodide |
InChI |
InChI=1S/C14H14N2O3.2HI/c1-15-7-3-5-11(9-15)13(17)19-14(18)12-6-4-8-16(2)10-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
XRDVTTLLYJZZMA-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1=CC=CC(=C1)C(=O)OC(=O)C2=C[N+](=CC=C2)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


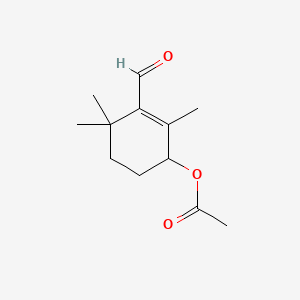
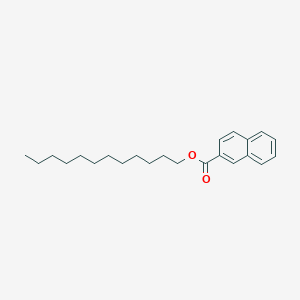
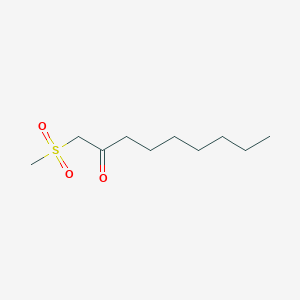
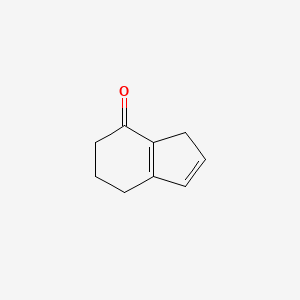
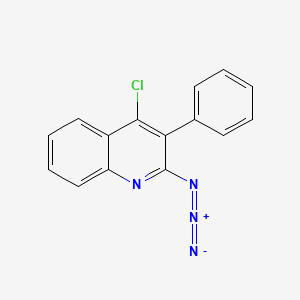
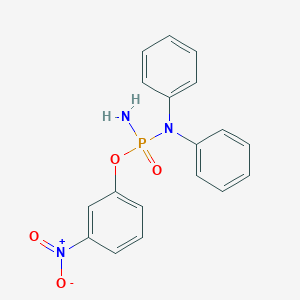
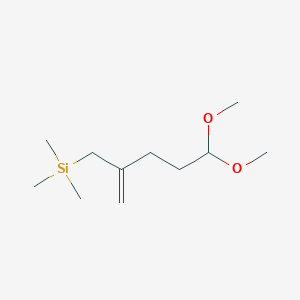
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
